(Aminomethylene)bisphosphonic acid

描述

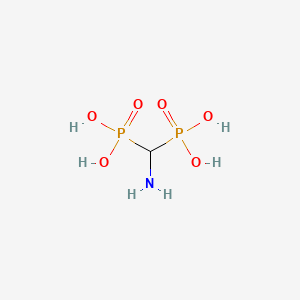

Structure

3D Structure

属性

IUPAC Name |

[amino(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH7NO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,2H2,(H2,3,4,5)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCICXIVPRNPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183861 | |

| Record name | (Aminomethylene)bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29712-28-5 | |

| Record name | P,P′-(Aminomethylene)bis[phosphonic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29712-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomethylenebisphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029712285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethylene)bisphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (aminomethylene)bisphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLENEBISPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHY4DLT4EC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Aminomethylene Bisphosphonic Acid Derivatives

Synthesis of the Core Compound

A prevalent and convenient method for synthesizing the core structure of α-amino-gem-bisphosphonates is the three-component reaction. nih.gov This reaction typically involves an orthoformate, an amine, and a dialkyl phosphite (B83602). nih.gov For instance, the reaction of triethyl orthoformate, an amine, and diethyl phosphite can yield the corresponding N-substituted α-amino-gem-bisphosphonate ester, which can then be hydrolyzed to the final acid. researchgate.netbeilstein-journals.org

Another significant synthetic route is the phosphonylation of amides or nitriles. nih.govfrontiersin.org The phosphonylation of amides can be activated by agents like trifluoromethanesulfonic anhydride (B1165640), reacting with a phosphite to form the desired bisphosphonate structure. nih.gov Similarly, nitriles can serve as starting materials for the introduction of the aminomethylenebisphosphonic acid moiety. frontiersin.org

The Kabachnik-Fields reaction represents another important pathway for the synthesis of α-aminophosphonates. nih.gov This reaction involves the nucleophilic addition of an amine to a carbonyl compound, followed by the addition of a dialkyl phosphite to the resulting imine. nih.gov

Mechanism of Action

General

Bisphosphonates, as a class of compounds, are recognized for their strong inhibitory effects on bone resorption. nih.gov The nitrogen-containing bisphosphonates, including derivatives of this compound, interfere with specific biochemical pathways within osteoclasts, the cells responsible for bone breakdown. nih.gov They can be incorporated into non-hydrolyzable analogues of ATP, which disrupts ATP-dependent intracellular processes. nih.gov

A key molecular target for many nitrogen-containing bisphosphonates is farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. nih.gov Inhibition of this enzyme disrupts the prenylation of small GTP-binding proteins, which is crucial for the function and survival of osteoclasts.

Furthermore, the ability of aminobisphosphonates to complex metal ions contributes to their industrial applications, such as acting as corrosion inhibitors. nih.gov

Molecular Mechanisms of Action and Biological Pathway Modulation

Enzyme Inhibition Studies

(Aminomethylene)bisphosphonic acids and their derivatives have been identified as potent inhibitors of several critical enzymes involved in metabolic pathways essential for the survival of pathogens and the proliferation of cancer cells. Their mechanism of action is primarily rooted in their structural characteristics, which allow them to interfere with enzymatic processes.

Glutamine Synthetase (GS) Inhibition by (Aminomethylene)bisphosphonic Acids

Glutamine synthetase (GS) is a vital enzyme in nitrogen metabolism, responsible for the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849). mdpi.commdpi.com This function makes it an attractive target for antimicrobial drug development, particularly against pathogens like Mycobacterium tuberculosis (Mtb), where the enzyme GlnA1 is essential for survival. mdpi.com

A range of (aminomethylene)bisphosphonic acid derivatives have demonstrated significant inhibitory activity against recombinant glutamine synthetase from Mycobacterium tuberculosis (MtGS). nih.gov In a screening of forty-three bisphosphonic acids with varied scaffolds and aromatic substituents, many compounds showed activity in the micromolar range. nih.govresearchgate.net

Notably, these inhibitors exhibit a favorable selectivity profile, proving to be considerably more effective against the pathogenic MtGS than against its human ortholog (HsGS). nih.govtandfonline.com This selectivity is a critical attribute for potential therapeutic agents, as it minimizes off-target effects. Among the most potent compounds identified were N-(3,5-dichlorophenyl)-2-aminoethylidenebisphosphonic acid and N-(3,5-difluorophenyl)-2-aminoethylidene-bisphosphonic acid, which displayed high potency against MtGS. nih.govresearchgate.net

Table 1: Inhibition of Mycobacterium tuberculosis Glutamine Synthetase (MtGS) by selected bisphosphonic acids.

This table is interactive. You can sort and filter the data.

| Compound | Potency against MtGS | Selectivity |

|---|---|---|

| N-(3,5-dichlorophenyl)-2-aminoethylidenebisphosphonic acid | High, with kinetic parameters similar to L-methionine-S-sulfoximine | More effective against MtGS than human GS nih.govtandfonline.com |

| N-(3,5-difluorophenyl)-2-aminoethylidene-bisphosphonic acid | High, with kinetic parameters similar to L-methionine-S-sulfoximine | More effective against MtGS than human GS nih.govtandfonline.com |

Kinetic studies are crucial for understanding how these molecules exert their inhibitory effects. The most potent this compound derivatives exhibit kinetic parameters comparable to the well-known GS inhibitor, L-methionine-S-sulfoximine. nih.govresearchgate.net GS inhibitors can be broadly categorized into two main classes: those that target the glutamate-binding site and ATP-competitive inhibitors. mdpi.com The development of these compounds has been guided by the need for chemically stable analogues of phosphorylated inhibitors, which are often transient. nih.gov The structural design, such as replacing a bridging oxygen with a more hydrophobic methylene (B1212753) group, can significantly impact the enzyme's affinity for the inhibitor. nih.gov

The efficacy of bisphosphonates as enzyme inhibitors often stems from their structural similarity to pyrophosphate (PPi). nih.gov The P-C-P scaffold of bisphosphonates is a non-hydrolyzable analogue of the P-O-P (pyrophosphate) bond found in high-energy molecules like Adenosine Triphosphate (ATP). nih.govlumenlearning.com ATP is the universal energy currency in cells and features a phosphoric acid anhydride (B1165640) (pyrophosphate) linkage. lumenlearning.com By mimicking this pyrophosphate motif, bisphosphonates can effectively target the active sites of ATP-utilizing enzymes like glutamine synthetase, interfering with the binding and hydrolysis of ATP, which is essential for the catalytic reaction. mdpi.comnih.gov

Pyrroline-5-Carboxylate Reductase (P5CR) Inhibition

Pyrroline-5-carboxylate reductase (P5CR) is the enzyme that catalyzes the final step in proline biosynthesis. In certain cancers, the gene for the human isoform, PYCR1, is upregulated, leading to increased proline levels that contribute to tumor cell survival. nih.gov This makes P5CR an important target for the development of new anticancer agents. nih.govresearchgate.net

Phenyl-substituted derivatives of this compound have been identified as potent inhibitors of P5C reductase from various sources, including plants, bacteria, and humans. nih.govnih.gov

The structure-activity relationship (SAR) studies have revealed key molecular features that govern the inhibitory potency:

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Halogen substitution, particularly at the 3 and 5 positions, significantly enhances inhibitory activity. The 3,5-dibromophenyl and 3,5-dichlorophenyl derivatives of aminomethylene-bisphosphonic acid were found to be remarkably effective against human P5CR (PYCR1), with IC₅₀ values below 1 µM. nih.gov

Scaffold Modification: Altering the core structure also impacts effectiveness. Research on plant P5CR inhibitors explored replacing the aminomethylenebisphosphonic moiety with a hydroxymethylenebisphosphonic group and increasing the molecule's length by using an ethylidene linker instead of a methylene one. nih.gov

Kinetic analysis of the inhibition of human P5CR by the highly active 3,5-dibromophenyl-aminomethylene bisphosphonic acid revealed a competitive mode of inhibition with respect to both substrates, P5C and the cofactor NADPH. nih.gov This is a notable difference from the mechanism observed in plant and bacterial P5C reductases, where these compounds acted as non-competitive or uncompetitive inhibitors. nih.gov

Table 2: Inhibition of Human P5C Reductase (PYCR1) by Phenyl-Substituted (Aminomethylene)bisphosphonic Acids.

This table is interactive. You can sort and filter the data.

| Compound | IC₅₀ (vs. PYCR1) | Inhibition Mode (vs. P5C & NADPH) |

|---|---|---|

| 3,5-dibromophenyl-aminomethylene bisphosphonic acid | < 1 µM | Competitive nih.gov |

Inhibition of Other Metalloenzymes and Enzyme Classes

There is currently no scientific literature available that documents the direct inhibition of the enzyme hexokinase by this compound or its derivatives. Hexokinase is a key enzyme in glucose metabolism, and while it is a target for various inhibitors, research has not established a link with this particular class of bisphosphonates. nih.govyoutube.comnih.gov

This compound derivatives are recognized as inhibitors of undecaprenyl diphosphate (B83284) synthase (UPPS), an essential enzyme in the bacterial cell wall biosynthesis pathway. nih.govfrontiersin.orgresearchgate.net UPPS catalyzes the formation of undecaprenyl diphosphate, a lipid carrier required for the synthesis of peptidoglycan. nih.govnih.gov As this enzyme is crucial for bacteria but absent in humans, it represents an attractive target for antibacterial agents. nih.gov

The inhibitory action of bisphosphonates on UPPS is attributed to their structural similarity to the pyrophosphate moiety of the enzyme's natural substrates. frontiersin.org This allows them to bind to the enzyme's active site. The known bisphosphonate inhibitor BPH-629, for instance, has been used as a template to design pharmacophore models for the discovery of new and diverse UPPS inhibitors, including derivatives of anthranilic acid. frontiersin.orgresearchgate.net This highlights the established role of the bisphosphonate scaffold in targeting this enzyme.

This compound and its analogues have demonstrated inhibitory activity against key enzymes of the human immunodeficiency virus type 1 (HIV-1), namely integrase and reverse transcriptase. nih.govnih.gov

HIV-1 Integrase: The integration of viral DNA into the host cell's genome is a critical step in the HIV-1 replication cycle, catalyzed by the viral enzyme integrase (IN). nih.govnih.gov Certain methylenebisphosphonates have been identified as inhibitors of this enzyme. Structural-functional analyses revealed that inhibitory activity is dependent on specific substitutions on the bisphosphonate structure. A chlorobenzyl group at the bridging carbon of the P-C-P backbone is a key feature for inhibition. nih.gov

Furthermore, the nature of the second substituent at this carbon influences the mechanism of inhibition. A bisphosphonate derivative with an amino group directly attached to the bridging carbon was found to act as a noncompetitive inhibitor of HIV-1 integrase. nih.gov This is significant as noncompetitive inhibitors can be effective even at high substrate concentrations and may be less susceptible to resistance mutations in the enzyme's active site. These compounds were also found to be active against some integrase variants known to confer resistance to strand transfer inhibitors. nih.gov

HIV-1 Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is responsible for converting the viral RNA genome into DNA. A primary mechanism of resistance to nucleoside reverse transcriptase inhibitors (NRTIs) like 3′-azido-3′-deoxythymidine (AZT) is the RT-catalyzed phosphorolytic excision of the chain-terminating drug. nih.gov A series of 42 bisphosphonates were investigated for their ability to inhibit this ATP-mediated excision of AZT. The results showed that several bisphosphonate derivatives are potent inhibitors of this process, with the most active compounds possessing neutral, halogen-substituted phenyl or biphenyl (B1667301) sidechains. nih.gov This suggests that these bisphosphonates could potentially be used to restore the efficacy of NRTIs in resistant HIV-1 strains. nih.gov

Table 1: Inhibition of HIV-1 RT-Catalyzed AZT Excision by Selected Bisphosphonates

| Compound | Side Chain (R) | IC₅₀ (µM) |

|---|---|---|

| 1 | 3,5-Dichlorophenyl | 0.5 |

| 2 | 4-Bromophenyl | 0.7 |

| 3 | 4-Biphenyl | 0.8 |

| 4 | 3-Trifluoromethyl-4-chlorophenyl | 0.9 |

| Pamidronate | -CH₂CH₂NH₂ | >100 |

Data sourced from a study on bisphosphonate inhibitors of HIV-1 reverse transcriptase catalyzed excision. nih.gov

Metalloproteases: Derivatives of this compound have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Overexpression of certain MMPs is associated with pathological conditions like tumor invasion and metastasis. Some bisphosphonate-based inhibitors have been designed to act as dual inhibitors, targeting both MMPs and carbonic anhydrases, another class of enzymes implicated in tumor progression. nih.gov The bisphosphonate group in these molecules acts as a zinc-binding group (ZBG), which is crucial for chelating the zinc ion in the active site of the MMP, thereby inhibiting its enzymatic activity. nih.gov

Urease: this compound analogues, specifically bis(aminomethyl)phosphinic acid and N-substituted aminomethanephosphonic acids, are potent inhibitors of bacterial urease. nih.govresearchgate.net Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia and carbon dioxide. nih.gov This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus species, as the resulting increase in pH helps them survive in acidic environments and contributes to conditions like peptic ulcers and urinary stone formation. nih.gov

These phosphinate and phosphonate (B1237965) inhibitors act as transition-state analogues, mimicking the tetrahedral intermediate of the urea hydrolysis reaction. They exhibit a competitive mode of action. nih.gov The inhibitory potency is influenced by the substituents on the amino groups, with studies showing that specific alkyl substitutions can lead to highly potent inhibition, with Kᵢ values in the nanomolar to low micromolar range. nih.govresearchgate.net

Table 2: Inhibition of Bacterial Ureases by this compound Analogues

| Inhibitor | Target Urease | Inhibition Constant (Kᵢ) | Inhibition Type |

|---|---|---|---|

| Aminomethyl(N-n-hexylaminomethyl)phosphinic acid | Sporosarcina pasteurii | 108 nM | Competitive |

| N,N-dimethyl aminomethane-P-methylphosphinic acid | Bacillus pasteurii | 0.62 µM | - |

| N,N-dimethyl aminomethanephosphonic acid | Bacillus pasteurii | 13 µM | - |

Data sourced from studies on bis(aminomethyl)phosphinic acid and N-substituted aminomethanephosphonic acids as urease inhibitors. nih.govresearchgate.net

Modulation of Key Biochemical Processes

This compound and its derivatives modulate key biochemical pathways beyond the direct inhibition of specific enzymes. A primary and well-documented mechanism for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate (FPP) synthase, a critical enzyme in the mevalonate (B85504) pathway. This inhibition prevents the synthesis of isoprenoid lipids like FPP and geranylgeranyl diphosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for numerous cellular functions, including cell signaling, cytoskeletal organization, and vesicular trafficking.

More specifically, research on phenyl-substituted aminomethylene-bisphosphonates has revealed their ability to interfere with the proline-P5C cycle in cancer cells. nih.gov By competitively inhibiting P5C reductase, these compounds disrupt a metabolic cycle that certain tumors use to support ATP production, manage redox balance, and fuel proliferation. nih.gov Notably, the growth-inhibitory effect of these compounds on cancer cell lines was not reversed by adding external proline, indicating that the therapeutic effect stems from the disruption of the metabolic cycle itself, rather than simply causing proline starvation. nih.govnih.gov This highlights a distinct biochemical modulation pathway targeted by this class of compounds, presenting a strategic approach to impairing cancer cell metabolism. nih.gov

Significance of the N-C-P Fragment in Enzyme-Inhibitor Binding

The structure of bisphosphonates is characterized by a P-C-P (phosphorus-carbon-phosphorus) backbone, which makes them chemically stable analogues of endogenous inorganic pyrophosphate (PPi). researchgate.net This P-C-P group is fundamental to their biological activity, acting as a "hook" that is essential for binding to mineral surfaces like hydroxyapatite (B223615) and for interacting with the active sites of target enzymes. researchgate.net

For nitrogen-containing bisphosphonates, the specific atoms attached to the central carbon atom are critical determinants of inhibitory potency. nih.gov The key pharmacophore relies on both the bisphosphonate moiety and the nitrogen-containing side chain. researchgate.net The bisphosphonate group itself typically binds to the allylic binding site of enzymes like FPPS through the coordination of magnesium ions (Mg²⁺). nih.govnih.gov

The presence of a nitrogen atom in the side chain dramatically increases the antiresorptive potency, often by a factor of 10 to 10,000 compared to non-nitrogenous bisphosphonates. nih.gov This enhanced potency is due to specific, high-affinity interactions between the nitrogen atom and amino acid residues within the enzyme's active site. For example, in the inhibition of FPPS, the protonated nitrogen of the bisphosphonate side chain can form strong hydrogen bonds with residues such as threonine 201 (Thr201) and the main-chain carbonyl oxygen of lysine (B10760008) 200. nih.gov This interaction is thought to mimic the stabilization of a carbocation intermediate that forms during the natural enzymatic reaction, leading to very tight binding inhibition. nih.gov

Table 1: Key Enzyme Interactions of the N-C-P Fragment

| Fragment Component | Interacting Enzyme Moiety | Type of Interaction | Significance |

|---|---|---|---|

| P-C-P Backbone | DDXXD motifs via Mg²⁺ ions | Ionic/Coordinate Bonds | Binds to the allylic substrate site, mimicking pyrophosphate. nih.gov |

| Nitrogen Atom | Threonine 201 (Thr201) | Hydrogen Bond | Enhances binding affinity and inhibitory potency. nih.gov |

| Nitrogen Atom | Lysine 200 (main-chain C=O) | Hydrogen Bond | Mimics stabilization of a reaction intermediate. nih.gov |

Design and Formation of Transition State Analogues

Nitrogen-containing bisphosphonates are highly effective enzyme inhibitors because they function as transition state analogues. nih.gov They act as competitive inhibitors with respect to the natural allylic substrates of FPPS, such as geranyl pyrophosphate (GPP), by binding to the same active site. nih.govnih.gov

The inhibition process follows a distinct sequence. First, the N-BP binds to the allylic substrate pocket of FPPS. nih.gov The bisphosphonate moiety mimics the pyrophosphate group of the natural substrate, coordinating with magnesium ions and interacting with two conserved aspartate-rich motifs (DDXXD) in the enzyme. nih.govnih.gov This initial binding event induces a critical conformational change in the enzyme, moving it from an open to a partially closed state. nih.gov

This conformational change is crucial as it shapes and completes the binding pocket for the second substrate, isopentenyl pyrophosphate (IPP). nih.govnih.gov IPP then binds to the enzyme-inhibitor complex. However, the resulting ternary complex, consisting of the enzyme, the nitrogen-containing bisphosphonate, and IPP (Enzyme-N-BP-IPP), is catalytically inactive. nih.gov The enzyme is stalled in this fully closed state, unable to catalyze the condensation reaction or release the inhibitor. nih.gov This mechanism of trapping the enzyme in an inert, transition-state-like complex makes the binding of N-BPs exceptionally potent and nearly irreversible, which accounts for their high efficacy. nih.gov

Coordination Chemistry and Interactions with Metal Ions

Intrinsic Chelation Properties and Ligand Behavior

(Aminomethylene)bisphosphonic acid possesses multiple donor atoms—the nitrogen of the amino group and the oxygen atoms of the phosphonate (B1237965) groups—making it a versatile ligand. These functional groups allow the molecule to bind to metal ions in various ways, acting as a multidentate ligand. The phosphonate groups, in particular, are excellent at coordinating with metal ions, contributing to the high stability of the resulting complexes.

The basicity of the nitrogen atoms in aminomethylene bisphosphonic acids is notably high, which enhances the stability of the metal complexes they form. researchgate.netnih.gov The deprotonation of the phosphonic acid groups and, in some derivatives, a hydroxyl group on the central carbon atom, further influences the chelation process, often leading to the formation of polynuclear complexes where the ligand bridges multiple metal centers. researchgate.netnih.gov The ability of these compounds to form stable chelates is a key reason for their diverse applications, including their use as ligands for metal extraction. semanticscholar.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogs can be achieved through various methods, often involving the reaction of the ligand with a metal salt in a suitable solvent. jocpr.com A common synthetic route is the Mannich-type reaction, which involves a primary or secondary amine, phosphorous acid, and formaldehyde (B43269) in an acidic environment. researchgate.net Another approach involves a three-component reaction of an amine, a phosphite (B83602), and an orthoformate. researchgate.netnih.gov

Elucidation of Coordination Modes and Structural Analysis (e.g., X-ray Crystallography of Metal-Ligand Adducts)

X-ray crystallography has been instrumental in elucidating the precise three-dimensional structures of metal complexes of this compound derivatives. These studies have revealed a variety of coordination modes and complex geometries.

For instance, the solid-state structures of copper(II) and cobalt(II) complexes with a substituted methylene-bis[(aminomethyl)phosphinic acid] have been determined by X-ray diffraction. nih.gov The copper(II) complex was found to be dinuclear, featuring a bridging alkoxide group from the deprotonated hydroxyl on the central carbon. researchgate.netnih.gov In this structure, each ligand molecule chelates to a different copper ion. researchgate.netnih.gov The cobalt(II) complex exhibited a cubane-like structure, with one hydroxide (B78521) and three alkoxide anions at the vertices of the cube. researchgate.netnih.gov In this arrangement, both phosphinate groups of one ligand molecule chelate the same cobalt(II) ion, while its amino groups bind to different neighboring metal ions. researchgate.netnih.gov

These crystal structures provide definitive evidence of the ligand's ability to act as a bridging ligand, facilitating the formation of polynuclear metal complexes with intricate and often unexpected geometries. researchgate.netnih.gov Such detailed structural information is crucial for understanding the relationship between the ligand's structure and the properties of its metal complexes.

Solution-Phase Studies of Complexation Equilibria (e.g., pH-metric Titrations, UV-Vis, NMR)

The behavior of this compound and its metal complexes in solution is often investigated using techniques such as pH-metric titrations, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide valuable information about the stability of the complexes and the speciation of the ligand and metal ions under different conditions.

pH-metric titrations are used to determine the acid-base properties of the ligand and the stability constants of its metal complexes. researchgate.net By titrating a solution of the ligand and a metal ion with a standard acid or base and monitoring the pH, researchers can deduce the stoichiometry and stability of the complexes formed at different pH values. libretexts.orgresearchgate.netlibretexts.orgscribd.com The shape of the titration curve provides key insights into the protonation and complexation equilibria. libretexts.org For example, studies have shown that complexation with 3d metals like Co(II), Ni(II), and Zn(II) occurs most effectively at a pH above 4. researchgate.net

UV-Vis spectroscopy can be used to monitor the formation of metal complexes, as the coordination of the ligand to a metal ion often results in changes in the electronic absorption spectrum. researchgate.net This technique can be particularly useful for studying the complexation of transition metal ions.

NMR spectroscopy , especially ³¹P NMR, is a powerful tool for studying the coordination of phosphonate-containing ligands. researchgate.net Changes in the chemical shift of the phosphorus nucleus upon complexation can provide information about the binding mode of the phosphonate groups.

The stability constants of various metal complexes with bis(phosphonomethyl)aminosuccinic acid have been calculated, and distribution diagrams have been plotted to show the prevalence of different complex species at various pH levels. researchgate.net These studies indicate that for several 3d metals, the dominant complex form occurs in similar pH ranges, suggesting a consistent coordination structure. researchgate.net

Impact of Structural Modifications on Complexation Behavior

Modifying the structure of this compound can have a significant impact on its complexation behavior. The introduction of different substituents can alter the ligand's steric and electronic properties, thereby influencing the stability, geometry, and reactivity of its metal complexes.

A key example is the presence of a hydroxyl group on the central carbon atom of the geminal bis(phosphinate) moiety. researchgate.netnih.gov Deprotonation of this hydroxyl group leads to the formation of an alkoxide anion, which readily acts as a bridging ligand, promoting the formation of polynuclear complexes. researchgate.netnih.gov This was clearly demonstrated in the dinuclear copper(II) and cubane-like cobalt(II) complexes mentioned previously. researchgate.netnih.gov

The nature of the substituents on the nitrogen atom or the methylene (B1212753) bridge can also influence the ligand's coordination properties. These modifications can affect the basicity of the amino group and the steric hindrance around the metal binding sites, leading to changes in the stability and structure of the resulting metal complexes.

Implications of Metal-Ligand Interactions in Biological Systems

The strong chelating ability of this compound and its derivatives has significant implications for their interactions within biological systems. Many biological processes are dependent on metal ions, and the ability of these ligands to bind to these metals can influence their biological activity.

The interaction with metal ions is crucial for understanding the biological role of many compounds. nih.gov For instance, irregularities in metal binding are associated with various diseases. nih.gov The formation of stable complexes with metal ions can affect their bioavailability and transport. researchgate.net The study of metal-ligand complexes, including their structure and stability, is therefore essential for elucidating the mechanisms of action of these compounds and for the development of new therapeutic agents. nih.govnih.gov For example, some metal complexes have potential applications as radiopharmaceuticals. nih.gov The interaction of ligands with metal ions like copper is important for understanding processes like cellular uptake and can be relevant in the context of diseases such as Menkes disease. nih.gov

Role in Biomineralization and Crystal Growth Phenomena

Inhibition of Mineral Formation and Dissolution Processes (e.g., Calcium Phosphate (B84403) Crystallization)

(Aminomethylene)bisphosphonic acid is a potent inhibitor of the formation and dissolution of calcium phosphate minerals, most notably hydroxyapatite (B223615), the primary mineral component of bone and teeth. The inhibitory mechanism is rooted in the high affinity of the P-C-P (phosphorus-carbon-phosphorus) structure for calcium ions (Ca²⁺) present on the surfaces of nascent and growing crystals.

The key aspects of this inhibition include:

Surface Binding: The bisphosphonate moiety readily adsorbs onto the active growth sites of hydroxyapatite nuclei and crystals. This binding is strong and effectively "poisons" these sites, preventing the further addition of calcium and phosphate ions from the surrounding solution.

Inhibition of Nucleation and Growth: By blocking active growth sites, this compound interferes with both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). This leads to a delay in the transformation of amorphous calcium phosphate into crystalline hydroxyapatite.

Concentration-Dependent Effects: The degree of inhibition is directly related to the concentration of the bisphosphonic acid. Even at low concentrations, a significant reduction in the rate of crystallization can be observed.

The table below summarizes the inhibitory effects of bisphosphonates on different stages of calcium phosphate crystallization.

| Stage of Crystallization | Mechanism of Inhibition by this compound |

| Nucleation | Adsorption onto the surface of prenucleation clusters and nascent nuclei, preventing their development into stable crystals. |

| Crystal Growth | Binding to active growth sites (kinks, steps, and ledges) on the crystal surface, blocking the incorporation of further ions. |

| Dissolution | Adsorption onto the crystal surface, which can also inhibit the dissolution process by blocking sites where ions would be released. |

Applications in Crystal Engineering and Advanced Materials Science

The unique chemical structure of this compound, featuring both a basic amino group and acidic phosphonic acid groups, makes it a valuable building block in crystal engineering and the development of advanced materials. Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions.

Applications and potential applications in this field include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The phosphonate (B1237965) groups are excellent ligands for a wide range of metal ions. This allows for the construction of coordination polymers and MOFs. By selecting appropriate metal ions and reaction conditions, it is possible to create materials with specific porosities, catalytic activities, or ion-exchange properties. For instance, a chelate system of this compound and Fe³⁺ has been explored for use as a hydrogen sulfide (B99878) removal agent.

Surface Modification: The ability of the phosphonate groups to bind strongly to metal oxide surfaces is utilized to modify the properties of various materials. For example, related aminophosphonates have been used to modify the electron transport layer in perovskite solar cells, improving their efficiency and stability. hhu.de This highlights the potential of aminophosphonates in the broader field of advanced functional materials.

Synthesis of Functional Derivatives: A variety of this compound derivatives have been synthesized for diverse applications, including compounds with herbicidal, antibacterial, and anticancer activities. beilstein-journals.org The synthesis of these derivatives is an active area of research in materials science, aiming to create new molecules with tailored functionalities.

The following table outlines the key structural features of this compound and their relevance in crystal engineering.

| Structural Feature | Role in Crystal Engineering and Materials Science |

| Two Phosphonic Acid Groups | Strong chelating agents for metal ions; facilitate the formation of coordination polymers and MOFs; enable strong binding to metal oxide surfaces for surface modification. |

| Amino Group | Provides a site for further functionalization to create more complex molecules; can participate in hydrogen bonding to direct crystal packing. |

| P-C-P Backbone | Provides a stable and defined geometry for building crystalline structures. |

Influence on Crystalline Structure and Morphology of Biogenic Minerals (e.g., Hydroxyapatite)

The presence of this compound during the formation of biogenic minerals like hydroxyapatite can significantly influence their crystalline structure and morphology. The morphology of hydroxyapatite crystals is a critical factor that affects their biological and mechanical properties.

The influence of this compound on hydroxyapatite morphology is attributed to:

Stereochemical Effects: The specific three-dimensional structure of the this compound molecule plays a role in how it interacts with the crystal lattice. The orientation of the amino and phosphonate groups relative to the crystal surface can direct the growth in particular directions.

Induction of Strain: The incorporation or strong binding of this molecule at the crystal surface can introduce strain into the crystal lattice, potentially leading to the formation of defects or changes in the crystalline structure.

In vitro studies on the effects of amino acids on hydroxyapatite formation have shown that charged amino acids can modify the morphology and crystalline structure of hydroxyapatite due to electrostatic and stereochemical effects. nih.gov Similarly, the charged phosphonate and amino groups of this compound are expected to have a pronounced effect on the morphology of hydroxyapatite crystals.

The table below provides examples of how additives can influence hydroxyapatite crystal morphology, which can be extrapolated to the expected effects of this compound.

| Additive Type | General Influence on Hydroxyapatite Morphology |

| Negatively Charged Molecules (e.g., Glutamic Acid) | Tend to inhibit crystal growth by binding to calcium-rich crystal faces. nih.gov |

| Positively Charged Molecules (e.g., Arginine) | Can inhibit nucleation by complexing with phosphate ions in solution. nih.gov |

| Bisphosphonates | Expected to strongly inhibit growth on specific faces, potentially leading to smaller, less-developed crystals. |

Interactions with Organic Matrix Components in Biomineralization Systems

Biomineralization is a complex process that involves the interplay between the inorganic mineral phase and an organic matrix, which is primarily composed of collagen and non-collagenous proteins in bone. These organic components play a crucial role in controlling the nucleation, growth, and organization of mineral crystals.

This compound can interact with these organic matrix components in several ways:

Binding to Non-Collagenous Proteins (NCPs): Many NCPs, such as bone sialoprotein and osteopontin, are acidic proteins rich in carboxylate and phosphate groups. nih.govnih.gov These groups are known to bind calcium and play a role in nucleating or inhibiting hydroxyapatite formation. The phosphonate groups of this compound can compete with or supplement these interactions, potentially altering the function of these proteins.

The following table summarizes the potential interactions of this compound within a biomineralization system.

| Interacting Component | Potential Interaction with this compound |

| Hydroxyapatite Mineral | Strong adsorption to crystal surfaces, inhibiting growth and dissolution. |

| Non-Collagenous Proteins | Competitive or cooperative binding with calcium ions; modulation of the protein's regulatory role in mineralization. nih.govnih.gov |

| Collagen | Indirect effects on mineral-collagen integration by altering mineralization kinetics and crystal morphology. |

Advanced Computational and Theoretical Studies

Molecular Docking and Simulation of Enzyme-Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This structure-based approach is crucial for understanding the inhibitory action of compounds like (aminomethylene)bisphosphonic acid. nih.gov The process involves placing the ligand into the binding site of the receptor and using a scoring function to calculate the binding affinity, which helps in characterizing the structure-activity relationship (SAR). nih.gov

For aminophosphonates and their derivatives, molecular docking studies have been instrumental in predicting their potential as enzyme inhibitors. nih.govdntb.gov.ua These simulations can identify key interactions between the inhibitor and the amino acid residues within the enzyme's active site. Common interactions observed include:

Hydrogen Bonds: The phosphonate (B1237965) groups and the amino group of the molecule can act as hydrogen bond donors and acceptors. For example, the amino group of a glycine (B1666218) amide bond has been shown to form a hydrogen bond with the carbonyl oxygen of an arginine residue in a protein backbone. nih.gov

Salt Bridges: The charged aspartic acid residues within a peptide can form salt bridges with positively charged arginine residues in the target enzyme. nih.gov

π-Stacking Interactions: Aromatic rings, if present in derivatives, can engage in π-stacking interactions with residues like phenylalanine. nih.gov

Enzymes such as viral proteases (e.g., SARS-CoV-2 Mpro) and polymerases (e.g., RdRp) have been identified as key therapeutic targets for inhibition by aminophosphonate derivatives. nih.govdntb.gov.ua Docking studies help to model how these molecules fit into the active sites of such enzymes, providing a theoretical basis for their inhibitory function and paving the way for the development of novel therapeutics. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful method for investigating the electronic structure and reactivity of molecules. ijcce.ac.ir For aminophosphonates, DFT calculations are frequently performed using methods like Becke's three-parameter exchange functional combined with the Lee-Yang–Parr correlation functional (B3LYP) and a 6-31G(d,p) basis set. nih.gov These calculations yield critical quantum chemical descriptors that help predict a molecule's behavior. nih.gov

Key parameters derived from DFT studies include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Energy Gap (ΔEgap): The difference between EHOMO and ELUMO, which indicates the molecule's chemical reactivity and stability. nih.gov A smaller gap often implies higher reactivity. ijcce.ac.ir

Global Hardness (η) and Softness (σ): These parameters describe the molecule's resistance to change in its electron distribution. nih.gov

Absolute Electronegativity (χ) and Electrophilicity Index (ω): These descriptors measure the molecule's tendency to attract electrons. nih.gov

These theoretical descriptors are often correlated with the experimentally observed biological activity of the compounds, providing a quantitative basis for understanding their inhibitory potential. nih.govijcce.ac.ir

Table 1: Key Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Abbreviation | Significance |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates electron-donating capacity. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates electron-accepting capacity. |

| Energy Gap | ΔEgap | Reflects chemical reactivity and stability. |

| Global Hardness | η | Measures resistance to charge transfer. |

| Global Softness | σ | Reciprocal of hardness, indicates reactivity. |

| Absolute Electronegativity | χ | Describes the ability to attract electrons. |

| Electrophilicity Index | ω | Measures the capacity to accept electronic charge. |

Computational chemistry plays a vital role in elucidating the plausible mechanisms of chemical reactions. For aminomethylenebisphosphonic acids, theoretical studies can map out the pathways of their synthesis, such as the three-component reaction involving an amine, an orthoformate, and a phosphite (B83602). Understanding the bisphosphonylation of amides is another area where theoretical investigations can shed light on the reaction intermediates and transition states. researchgate.net By modeling these complex reactions, researchers can optimize synthesis conditions and explore novel synthetic routes.

The interaction of bisphosphonates with various surfaces is critical for applications ranging from materials science to medicine. DFT calculations are employed to model the adsorption of these inhibitors onto surfaces, such as metal or mineral substrates. biointerfaceresearch.com These simulations can determine the adsorption energy, which indicates the strength of the interaction, and identify the specific atoms involved in bonding. biointerfaceresearch.com For instance, DFT has been used to analyze the formation of complexes between drug molecules and nanostructures, evaluating the structural and electronic features of the resulting systems. biointerfaceresearch.com This type of modeling is essential for designing effective corrosion inhibitors or understanding the binding of bisphosphonates to bone surfaces.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. ijcce.ac.ir For bisphosphonates, quantitative structure-activity relationship (QSAR) techniques are used to build predictive models based on a series of related compounds. nih.gov

One powerful QSAR method is Molecular Field Analysis (MFA), which correlates the 3D steric and electrostatic properties of molecules with their inhibitory activity. nih.gov In a study of geminal bisphosphonates, MFA yielded a high correlation (R² value of 0.900) for a training set of 29 compounds, demonstrating strong predictive power. nih.gov Such models are often enhanced by using crystallographic data of a target enzyme to guide the alignment of the molecules being studied. nih.gov

Pharmacophore modeling is another key aspect of SAR. These models identify the essential spatial arrangement of chemical features required for biological activity. For bisphosphonates active in bone resorption inhibition, pharmacophore models have revealed the importance of two negative ionizable features (the phosphonate groups) and one positive charge feature (the amino group). nih.gov The pKa of the amino group is also a critical factor; compounds with pKa values in the range of 5-9 tend to be good inhibitors, as they can be readily deprotonated for cellular uptake. nih.gov These computational SAR and pharmacophore models provide a clear roadmap for designing new bisphosphonate derivatives with enhanced therapeutic efficacy. nih.gov

Emerging Academic Research Applications

Rational Design of Novel Enzyme Inhibitors

(Aminomethylene)bisphosphonic acids are recognized as structural analogs of pyrophosphate, a common motif in biological molecules. nih.gov This similarity allows them to act as competitive or non-competitive inhibitors for a range of enzymes.

One significant area of research is the inhibition of δ¹-pyrroline-5-carboxylate (P5C) reductase, an enzyme crucial for the final step of proline biosynthesis. nih.govunife.it Upregulation of this enzyme is linked to the progression of certain cancers. nih.govunife.it Phenyl-substituted derivatives of (aminomethylene)bisphosphonic acid have demonstrated potent inhibitory effects on human P5C reductase isoform 1 (PYCR1). nih.govunife.it For instance, 3,5-dibromophenyl- and 3,5-dichlorophenyl-aminomethylene bisphosphonic acids have shown IC₅₀ values below 1 µM. nih.govunife.it The mechanism of inhibition for these derivatives against human PYCR1 was found to be competitive with respect to both P5C and NADPH. nih.govunife.it

Table 1: Inhibition of Human P5C Reductase by Phenyl-Substituted this compound Derivatives

| Derivative | IC₅₀ (µM) | Inhibition Type vs. P5C | Inhibition Type vs. NADPH |

| 3,5-dibromophenyl-aminomethylene bisphosphonic acid | < 1 | Competitive | Competitive |

| 3,5-dichlorophenyl-aminomethylene bisphosphonic acid | < 1 | Competitive | Competitive |

Furthermore, these compounds have been investigated as inhibitors of polyphosphate kinases (PPK1 and PPK2), enzymes involved in bacterial polyphosphate metabolism. nih.gov Screening of various bisphosphonic acids revealed that the selectivity of inhibition could be modulated by altering the side chain attached to the aminomethylene group. nih.gov

Development of Bone-Targeting Agents for Molecular Delivery Applications

The phosphonate (B1237965) groups in this compound provide a strong affinity for hydroxyapatite (B223615), the primary mineral component of bone. nih.govntu.edu.sg This inherent bone-seeking property makes these compounds excellent candidates for developing bone-targeted drug delivery systems. nih.govntu.edu.sg By conjugating therapeutic agents to a bisphosphonate moiety, drugs can be specifically delivered to bone tissue, potentially increasing their efficacy while minimizing systemic side effects. nih.gov

The general strategy involves a "drug-linker-bisphosphonate" conjugate. nih.gov The bisphosphonate acts as the bone-homing agent, the linker provides a stable connection, and the drug exerts its therapeutic effect upon reaching the target site. This approach is being explored for the delivery of various agents, including anticancer drugs, to treat bone-related diseases such as osteoporosis and bone metastases. nih.gov The design of the linker and the choice of the bisphosphonate are critical elements that influence the pharmacokinetic and pharmacodynamic properties of the conjugate. nih.gov

Materials Science Applications (e.g., Corrosion Inhibitors, Metal-Organic Framework Components)

In the realm of materials science, (aminomethylene)bisphosphonic acids have found utility as effective corrosion inhibitors for metals like carbon steel, particularly in acidic environments. mdpi.comnih.govresearchgate.net Their ability to adsorb onto the metal surface and form a protective film prevents corrosive agents from reaching the metal. mdpi.comresearchgate.net The presence of both phosphonate groups and a nitrogen atom enhances their inhibitory effect. mdpi.com For example, Amino Trimethylene Phosphonic Acid (ATMP) in combination with zinc ions has shown a synergistic effect, providing high inhibition efficiency for carbon steel in groundwater. researchgate.net

Table 2: Corrosion Inhibition Efficiency of ATMP-Zn²⁺ System for Carbon Steel in Groundwater

| ATMP (ppm) | Zn²⁺ (ppm) | Inhibition Efficiency (%) |

| 250 | 0 | 80 |

| 0 | 10 | 5 |

| 250 | 10 | 98 |

Furthermore, the amine functionality and the ability of the phosphonate groups to coordinate with metal ions make this compound derivatives potential building blocks for metal-organic frameworks (MOFs). rsc.orgrsc.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgyoutube.com The incorporation of amine-functionalized linkers can enhance the properties of MOFs, for instance, by increasing their affinity for CO₂ capture. rsc.org While research in this specific area is still developing, the chemical characteristics of this compound suggest its potential as a versatile ligand for the synthesis of novel MOFs with tailored functionalities. rsc.orgrsc.org

Environmental and Industrial Applications (e.g., Metal Separation by Solvent Extraction, Water Decontamination Systems)

The strong chelating properties of (aminomethylene)bisphosphonic acids make them suitable for various environmental and industrial applications. nih.gov They are effective scale inhibitors in industrial water systems, preventing the precipitation of mineral salts and thus maintaining the efficiency of equipment. watercarechem.com

In the context of environmental remediation, these compounds can be used for the separation of metal ions through solvent extraction. Their ability to form stable complexes with a variety of metal ions allows for their selective removal from aqueous solutions. This is particularly relevant for the treatment of industrial wastewater containing heavy metals. Additionally, research has explored the use of specific bacteria to biodegrade aminomethylphosphonic acid (AMPA), a related compound and a breakdown product of the herbicide glyphosate, indicating potential for bioremediation strategies in water treatment. cranfield.ac.uk

Molecular Probes for Investigating Biological Pathways (e.g., Proline Biosynthesis)

The targeted inhibition of specific enzymes by this compound derivatives allows them to be used as molecular probes to investigate biological pathways. As mentioned earlier, phenyl-substituted (aminomethylene)bisphosphonates have been identified as potent inhibitors of P5C reductase, a key enzyme in the proline biosynthesis pathway. nih.govunife.itnih.gov

By selectively blocking this enzyme, researchers can study the downstream effects on cellular processes that are dependent on proline metabolism. For example, studies have used these inhibitors to investigate the role of the proline-P5C cycle in the survival and proliferation of tumor cells. nih.govunife.it The ability to perturb a specific step in a metabolic pathway with a small molecule inhibitor provides a powerful tool for dissecting complex biological systems and understanding disease mechanisms. nih.govunife.it

Future Research Directions and Unresolved Challenges

Further Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms underpinning the synthesis of (aminomethylene)bisphosphonic acids is crucial for optimizing reaction conditions, improving yields, and minimizing byproducts. The most common synthetic route is the three-component condensation of an amine, an orthoformate (like triethyl orthoformate), and a dialkyl phosphite (B83602). acs.orgbeilstein-journals.orgnih.gov

A proposed mechanism for this reaction involves the initial reaction of the amine with the orthoformate to form imine-type intermediates. nih.gov This is followed by the nucleophilic addition of the dialkyl phosphite to the C=N bond of the imine, leading to the formation of a phosphonate (B1237965) intermediate. The subsequent elimination of an alcohol or amine molecule and the addition of a second dialkyl phosphite unit yields the final (aminomethylene)bisphosphonate. nih.gov Microwave-assisted synthesis has been shown to be a practical, catalyst- and solvent-free method for this condensation, and has also been instrumental in identifying various intermediates and byproducts in the reaction pathway. beilstein-journals.orgnih.gov

However, the finer details of these reaction pathways, including the precise nature of the intermediates and transition states, remain a subject for deeper investigation. Future research should focus on:

Computational Modeling: Quantum mechanical calculations and density functional theory (DFT) studies can provide valuable insights into the reaction coordinates, activation energies, and the electronic structure of intermediates and transition states. This can help in validating and refining the proposed mechanisms.

In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation and characterization of transient intermediates, providing direct evidence for the proposed reaction pathways.

A more profound understanding of these complex reaction mechanisms will empower chemists to develop more efficient, selective, and sustainable synthetic strategies for (aminomethylene)bisphosphonic acid and its derivatives.

Rational Design Strategies for Derivatives with Enhanced Target Selectivity

The therapeutic potential of this compound derivatives extends beyond their affinity for bone mineral. The rational design of new analogs with enhanced selectivity for specific biological targets is a major frontier in medicinal chemistry. This involves a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their targets.

Key strategies for the rational design of selective derivatives include:

Structure-Based Drug Design: The availability of high-resolution crystal structures of target enzymes in complex with bisphosphonate inhibitors provides a powerful tool for structure-based design. For example, the analysis of the binding modes of aminopyridine bisphosphonates with human farnesyl diphosphate (B83284) synthase (hFPPS) has revealed key interactions, such as the formation of a bifurcated hydrogen bond between the pyridyl nitrogen of a 3-aminopyridine (B143674) derivative and the side chain of Thr201 and the main chain carbonyl of Lys200. nih.gov This knowledge can guide the design of new inhibitors with improved potency and selectivity.

Computational Chemistry and Molecular Modeling: Molecular docking and dynamics simulations are instrumental in predicting the binding affinities and modes of novel derivatives to their target proteins. nih.gov These computational approaches allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation.

Modification of the N-substituent: The amino group of this compound provides a convenient handle for the introduction of various substituents. The nature of the N-substituent has been shown to be a critical determinant of biological activity and target selectivity. For instance, the introduction of substituted phenyl groups has led to the development of potent inhibitors of human δ1-pyrroline-5-carboxylate (P5C) reductase with antiproliferative activity. nih.govnih.gov

The following table summarizes some examples of rationally designed this compound derivatives and their targeted applications.

| Derivative Class | Target Enzyme/Application | Design Strategy |

| Phenyl-substituted aminomethylene-bisphosphonates | Human P5C Reductase (Anticancer) | Modification of the N-substituent to enhance binding to the active site. nih.govnih.gov |

| Aminopyridine bisphosphonates | Human Farnesyl Diphosphate Synthase (hFPPS) | Structure-based design based on X-ray crystallography to optimize interactions with key amino acid residues. nih.gov |

| Substituted phenyl azanediyl (bis) methylene (B1212753) phosphonic acids | Anticancer agents and imaging probes | Molecular docking and dynamics studies to select compounds with high binding scores. nih.gov |

By integrating these rational design strategies, researchers can develop new generations of this compound derivatives with precisely tailored pharmacological profiles.

Exploration of Novel Biological Targets and Therapeutic Modalities

While the inhibition of farnesyl diphosphate synthase (FPPS) is the well-established mechanism of action for nitrogen-containing bisphosphonates in bone resorption, recent research has unveiled a host of novel biological targets for this compound derivatives, opening up new therapeutic avenues.

Anticancer Activity: The discovery that derivatives of this compound can inhibit human δ1-pyrroline-5-carboxylate (P5C) reductase, an enzyme upregulated in certain cancers, represents a significant breakthrough. nih.govnih.gov Phenyl-substituted derivatives have shown remarkable effectiveness, with IC50 values in the sub-micromolar range and a competitive inhibition mechanism against both P5C and NADPH. nih.govnih.gov The antiproliferative effects of these compounds appear to be linked to the interference with the proline-P5C cycle, a metabolic pathway crucial for the survival of some tumor cells. nih.govnih.gov Other studies have also reported the potential of these derivatives as inhibitors of neutral endopeptidase (NEP), a protease implicated in cancer. nih.gov

Antiparasitic Activity: The mevalonate (B85504) pathway, which is targeted by bisphosphonates in osteoclasts, is also essential for the survival of various parasites. This has led to the exploration of this compound derivatives as potential antiparasitic agents.

Herbicidal Activity: The inhibition of plant P5C reductase by N-substituted derivatives of aminomethylenebisphosphonic acid suggests their potential as herbicides. acs.org A computer-aided docking analysis has suggested that these compounds may interact with amino acid residues near the substrate-binding site of the enzyme, thereby blocking its activity. acs.org

The exploration of these novel targets and therapeutic modalities is a rapidly expanding area of research. Future work will likely focus on elucidating the precise mechanisms of action against these new targets, optimizing the structures of the lead compounds to enhance their efficacy and selectivity, and evaluating their therapeutic potential in preclinical and clinical studies.

Integration into Advanced Materials and Functional Systems

The unique chemical properties of this compound, particularly the strong chelating ability of the bisphosphonate group, make it an attractive building block for the creation of advanced materials and functional systems.

Functionalized Nanoparticles: The surface of nanoparticles can be functionalized with this compound or its derivatives to impart specific properties. For instance, bisphosphonate-coated nanoparticles have been developed for targeted drug delivery to bone. itmedicalteam.plnih.gov The bisphosphonate moiety acts as a bone-homing agent, concentrating the therapeutic payload at the site of action. This approach has the potential to improve the efficacy of treatments for bone diseases while reducing systemic side effects. Cell membrane-coated nanoparticles are also being explored as a novel drug delivery system for osteoporosis. nih.gov

Bioactive Hydrogels: Hydrogels are three-dimensional polymer networks with high water content, making them suitable for various biomedical applications, including tissue engineering. nih.govnih.govresearchgate.netresearchgate.net Bisphosphonic acid-functionalized cross-linkers can be incorporated into hydrogels to tailor their mechanical properties and enhance their ability to support mineralization. nih.govnih.gov These bioactive hydrogels can promote the growth of carbonated apatite and exhibit self-healing properties due to the reversible nature of the bisphosphonate-calcium ion bonds. nih.govnih.gov The incorporation of this compound functionalities into hydrogels could further enhance their bioactivity and cell-interactive properties.

Surface Modification of Biomaterials: The surface properties of biomaterials are critical for their successful integration into the body. researchgate.netresearchgate.netrsc.orgnih.govtaylorfrancis.com this compound can be used to modify the surface of various materials, including metals and polymers, to improve their biocompatibility, promote cell adhesion and proliferation, and control their interaction with biological systems. This surface functionalization can be achieved through various techniques, including the formation of self-assembled monolayers.

The integration of this compound into these advanced materials and functional systems holds immense promise for a wide range of applications, from regenerative medicine and drug delivery to diagnostics and biosensing. Future research in this area will likely focus on developing novel synthetic methods for the controlled incorporation of this versatile molecule into complex material architectures and on exploring the unique functional properties of the resulting systems.

常见问题

Basic Synthesis Methods: How can (aminomethylene)bisphosphonic acid derivatives be synthesized in a one-pot reaction?

Answer: A common method involves a three-component condensation of aldehydes, amines, and diethyl phosphite under mild conditions. For example, Wu et al. demonstrated a catalyst-free, one-pot synthesis using aldehydes and amines, achieving yields up to 85% via microwave-assisted heating . Key steps include:

- Reagent control : Excess diethyl phosphite favors bisphosphonate formation through nucleophilic addition to imine intermediates.

- Hydrolysis optimization : Concentrated HCl efficiently hydrolyzes phosphonate esters to bisphosphonic acids (e.g., compound 7a , 55% yield) .

- Structural validation : Use P NMR (δP ~23–25 ppm for bisphosphonates) and C NMR (quaternary carbon signals at δC ~25 ppm) to confirm product identity .

Advanced Synthesis: What strategies improve regioselectivity in bisphosphonate functionalization?

Answer: Regioselectivity can be modulated via:

- Microwave irradiation : Accelerates reaction kinetics, reducing side products (e.g., phosphonate adducts like 6a ) and improving bisphosphonate yields (up to 90% conversion) .

- Linker design : For bone-targeted conjugates, attach this compound to drug moieties (e.g., bortezomib) using acid-labile dioxaborolyl linkers. Hydrolysis under osteoclast-specific pH (4–5) ensures controlled drug release .

- Sulfur incorporation : Introduce alkylthio groups (e.g., pentylthio, hexylthio) via hydrogen peroxide-catalyzed reactions to modify bioavailability and bone affinity (e.g., compounds 34–42 ) .

Structural Characterization: What analytical techniques resolve ambiguities in bisphosphonate stereochemistry?

Answer:

- Multinuclear NMR : P NMR distinguishes phosphonate ester (δP ~20 ppm) and bisphosphonic acid (δP ~10–15 ppm) groups. H and C NMR identify methine protons (δH ~1.9–4.4 ppm) and quaternary carbons (δC ~25 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] at m/z 324.0760 for R = Me derivatives) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in salts (e.g., monosodium alendronate) .

Biological Activity: How does this compound inhibit fibrin polymerization?

Answer: Calixarene-functionalized bisphosphonates (e.g., C-192) disrupt fibrinogen-to-fibrin conversion by:

- Binding to γ-modules : Competitive inhibition of fibrinogen’s D-domains, reducing polymerization rates by 40–60% .

- ATPase modulation : Suppress ATP-dependent conformational changes in fibrin-stabilizing enzymes (IC ~10–50 μM) .

- Methodological note : Use surface plasmon resonance (SPR) to quantify binding affinity () and stopped-flow assays to monitor polymerization kinetics .

Data Contradictions: How should researchers address discrepancies in dissociation constant (pKapK_apKa) measurements?

Answer: Re-evaluate under standardized conditions (0.10 M KCl, 25°C) and consider:

- Micellar effects : Cetylpyridinium chloride (CPC) alters protonation states, shifting by 0.5–1.0 units .

- Titrimetric validation : Use NaOH titration for sodium alendronate, confirming = 7.32 ± 0.05 (vs. literature 7.25) .

- Statistical rigor : Apply multivariate regression to account for ionic strength and temperature variations .

Advanced Applications: Can this compound enhance bone-targeted drug delivery?

Answer: Yes. Conjugates like BP-Btz (bortezomib linked via bisphosphonate) exploit:

- Bone mineral affinity : High hydroxyapatite binding (≥80% uptake in vitro) via phosphonate chelation .

- pH-sensitive release : Dioxaborolyl linkers hydrolyze in osteoclast resorption lacunae (pH ~4.5), releasing active drugs locally .

- In vivo validation : Use μCT imaging to quantify tumor burden reduction (e.g., 60% decrease in myeloma bone lesions in mice) .

Methodological Pitfalls: What ethical and analytical challenges arise in bisphosphonate research?

Answer:

- Ethical considerations : Clinical studies must address bisphosphonate-induced osteonecrosis (risk ~1–10%) and obtain informed consent for long-term bone turnover monitoring .

- Data rigor : 62% of studies ranked "moderate" in quality due to insufficient statistical power or irrelevance to core hypotheses. Use mixed-effects models to account for inter-patient variability .

- Chromatographic limitations : Avoid RP-HPLC for hydrophilic bisphosphonates; instead, employ ion-pair chromatography with conductometric detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。